2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone
Description
2-[(2-Furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a central pyrimidinone ring substituted at three positions:
- Position 5: An isopentyl (3-methylbutyl) chain, enhancing lipophilicity.
- Position 6: A methyl group, adding steric bulk and stability.
Its molecular formula is C₁₅H₂₁N₃O₂ (MW: 275.35 g/mol), with a CAS registry number of 669717-49-1 .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)6-7-13-11(3)17-15(18-14(13)19)16-9-12-5-4-8-20-12/h4-5,8,10H,6-7,9H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
PVHFEIAWVCOTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NCC2=CC=CO2)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethylamine, isopentyl bromide, and 6-methyl-4(3H)-pyrimidinone.
Alkylation: The first step involves the alkylation of 2-furylmethylamine with isopentyl bromide in the presence of a base like potassium carbonate to form this compound.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the desired pyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinone ring using agents like lithium aluminum hydride, resulting in the formation of dihydropyrimidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furylmethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The furylmethyl group and the pyrimidinone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Quinazolinyl Amino Derivatives
- ZINC18024062 (2-[(4,6-Dimethyl-2-quinazolinyl)amino]-6-methyl-5-(phenylmethyl)-4(3H)-pyrimidinone): Substituents: Quinazolinyl amino group (aromatic heterocycle) at position 2. Activity: Demonstrated strong binding to the translationally controlled tumor protein (TCTP) with a predicted inhibition constant (pKi) of 27.18 nM and binding energy (LBE) of -9.77 kcal/mol .
Sulfur-Containing Substituents
- 6-Amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone: Substituents: Benzylsulfanyl group at position 2. Synthesis: Prepared via nucleophilic substitution of 6-amino-2-mercaptopyrimidin-4(3H)-one with benzyl mercaptan . Comparison: The sulfur atom in the benzylsulfanyl group may improve metabolic stability but reduce solubility compared to the furylmethyl amino group.
Substituent Variations at Position 5
Phenylalkyl Groups
- ZIN10157406 (6-(4-fluorophenyl)-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone): Substituents: 4-Fluorophenyl group at position 6 and a methoxyquinazolinyl group at position 2. Activity: Moderate TCTP binding (pKi: 79.57 nM, LBE: -9.55 kcal/mol) .
Hydrophobic Chains
- 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone: Substituents: Chlorine at position 5 and methylamino at position 5. Properties: Smaller molecular weight (MW: 173.60 g/mol) and higher polarity due to the chlorine atom . Comparison: The isopentyl chain in the target compound increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Pyrimidinones
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